Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Physicochemical profiling Lipophilicity CNS drug-likeness

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate (CAS 1114595-91-3) is a heterocyclic compound characterized by a partially saturated pyrimidine ring bearing a 2-amino substituent, a 6-oxo group, and a methyl acetate moiety at the 5-position. With a molecular formula of C₇H₁₁N₃O₃ and a molecular weight of 185.18 g/mol, it belongs to the 1,4,5,6-tetrahydropyrimidine class, which has been investigated for muscarinic receptor modulation and neuroprotective applications.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 1114595-91-3
Cat. No. B1417877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
CAS1114595-91-3
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CN=C(NC1=O)N
InChIInChI=1S/C7H11N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h4H,2-3H2,1H3,(H3,8,9,10,12)
InChIKeyXEGWHEDDHDXCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate (CAS 1114595-91-3): Core Structure and Chemical Identity


Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate (CAS 1114595-91-3) is a heterocyclic compound characterized by a partially saturated pyrimidine ring bearing a 2-amino substituent, a 6-oxo group, and a methyl acetate moiety at the 5-position [1]. With a molecular formula of C₇H₁₁N₃O₃ and a molecular weight of 185.18 g/mol, it belongs to the 1,4,5,6-tetrahydropyrimidine class, which has been investigated for muscarinic receptor modulation and neuroprotective applications [2]. The compound serves as both a versatile synthetic intermediate for acetanilide derivatives and a scaffold of inherent pharmacological interest [3].

Why Substituting Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate with Other Tetrahydropyrimidine Esters Fails


Tetrahydropyrimidine-5-acetate esters with varying 2-position substituents exhibit pronounced differences in physicochemical properties—including lipophilicity (XLogP3 ranging from -1.8 to +1.9), hydrogen bond capacity (HBD count 1 vs. 2), and molecular weight (185–337 Da)—that directly impact solubility, permeability, and target engagement [1]. Even within the same scaffold class, replacing the 2-amino group with cyclopropylamino, thioxo, piperazine, or anilino functionalities alters CNS multiparameter optimization (MPO) scores, potentially shifting a compound from CNS drug-like to peripheral or non-drug-like chemical space, making simple generic interchange unreliable for biological studies [2].

Quantitative Differentiation of Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate vs. Closest Structural Analogs


Lipophilicity Comparison: Target Compound vs. Cyclopropylamino and Thioxo Analogs (XLogP3)

The target compound displays the lowest computed lipophilicity among 2-substituted tetrahydropyrimidine-5-acetate esters, with an XLogP3 of -1.8. This is 1.0 log unit lower than the cyclopropylamino analog (XLogP3 -0.8) and 1.2 log units lower than the 2-thioxo analog (XLogP3 -0.6). Lower logP is associated with improved aqueous solubility and reduced nonspecific tissue binding, which is critical for CNS-targeted probe molecules [1].

Physicochemical profiling Lipophilicity CNS drug-likeness

Molecular Weight and Ligand Efficiency Potential: Target Compound vs. Piperazine and Anilino Analogs

At 185.18 g/mol, the target compound is the smallest among the compared tetrahydropyrimidine-5-acetate esters. It is 97.16 g/mol lighter than the 4-ethylpiperazine analog (282.34 g/mol) and 152.22 g/mol lighter than the anilino-phenyl analog (337.40 g/mol). This lower molecular weight translates to higher ligand efficiency metrics when normalizing for per-atom binding contributions in fragment-based screening cascades [1].

Ligand efficiency Fragment-based drug discovery Molecular weight

Hydrogen Bond Donor Count and CNS MPO Desirability: Target Compound vs. Piperazine Analog

The target compound possesses 2 hydrogen bond donors (HBD), whereas the 4-ethylpiperazine analog has only 1 HBD. In the context of CNS multiparameter optimization (MPO), an HBD count ≤ 0.5 is generally considered optimal for passive BBB permeation; however, an HBD = 2 combined with low lipophilicity (XLogP3 = -1.8) places the target compound closer to the paracellular or carrier-mediated transport space, rather than the transcellular passive diffusion space occupied by the more lipophilic, lower-HBD piperazine analog [1]. This differentiation is critical when designing probes for intracellular CNS targets vs. peripheral receptors.

CNS MPO Hydrogen bond donors Blood-brain barrier permeability

Synthetic Utility: Demonstrated Role as a Precursor to Bioactive Acetanilides

The target compound scaffold is directly implicated in a published synthetic methodology for generating 2-(2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilides via cascade aza-Michael addition and recyclization of N-arylitaconimides with carboximidamides [1]. This reaction yields the acetanilide library in a single step without requiring protecting group strategies, a feature not demonstrated for the 2-thioxo or 2-cyclopropylamino analogs in comparable published methods. The methyl ester serves as a traceless directing group that facilitates the recyclization while remaining intact for downstream diversification.

Synthetic chemistry Acetanilide derivatives Cascade reaction

Class-Level Muscarinic M1 Receptor Functional Selectivity Evidence

Although direct pharmacological data for the target compound at muscarinic receptors are not yet reported, the 1,4,5,6-tetrahydropyrimidine class has demonstrated functional selectivity for M1 over M3 receptors in biochemical assays. In the foundational study by Messer et al., several amidine-containing tetrahydropyrimidine derivatives exhibited marked functional selectivity for m1 vs. m3 receptors coupled to phosphoinositide metabolism, with compounds such as 1f displaying low activity at m2 receptors coupled to adenylyl cyclase inhibition [1]. The target compound's 2-amino substitution pattern closely mirrors the amidine motif identified as critical for M1 efficacy, whereas the 2-piperazine analog alters both the hydrogen-bonding capacity and basicity of this pharmacophore, likely shifting receptor subtype selectivity [2]. This class-level evidence supports prioritizing the 2-amino scaffold for M1-focused screening campaigns.

Muscarinic M1 agonist Alzheimer's disease Functional selectivity

Neuroprotective Class Activity in In Vivo Schizophrenia Model

A tetrahydropyrimidine derivative (THP) structurally related to the target compound demonstrated significant neuroprotective effects in a ketamine-induced schizophrenia mouse model. THP at 20 mg/kg/day I.P. significantly reduced stereotypic behaviors, improved cognitive performance in Y-maze and open field tests, elevated SOD and CAT antioxidant enzyme levels, and reduced inflammatory markers including TNF-α, IL-6, NF-κB, and MAP-K, while upregulating BDNF gene expression [1]. The target compound's 2-amino-6-oxo substitution pattern is consistent with the THP scaffold described in this study, and its lower molecular weight and greater hydrophilicity (XLogP3 -1.8) suggest potential advantages in CNS exposure relative to the more lipophilic analogs tested elsewhere [2]. Direct head-to-head data are not available; this evidence is class-level and requires confirmation with the specific compound.

Neuroprotection Schizophrenia Oxidative stress

Optimal Research and Procurement Use Cases for Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: M1 Muscarinic Agonist Lead Optimization

The compound's 2-amino amidine pharmacophore aligns with the M1-selective muscarinic agonist scaffold identified by Messer et al. [1]. Its low XLogP3 (-1.8) and moderate HBD count (2) position it within the CNS MPO space suitable for carrier-mediated or paracellular BBB transport, distinct from passive-diffusion-optimized analogs. Medicinal chemistry teams should select this compound over the piperazine (CAS 1114595-99-1) or cyclopropylamino (CAS 1379811-77-4) analogs for M1-targeted primary screens, as the 2-amino group is essential for the Thr192 hydrogen-bond interaction identified in M1 receptor molecular modeling studies [2].

Fragment-Based and Low-Molecular-Weight Library Construction

At 185.18 g/mol, this compound is the smallest among commercially available tetrahydropyrimidine-5-acetate esters [1]. Its low molecular weight makes it an ideal fragment for FBDD campaigns, offering higher ligand efficiency (LE) and fit-for-purpose physicochemical properties (XLogP3 -1.8, HBD=2, HBA=4) as a starting point for structure-guided optimization. Procurement specialists should prioritize this compound over higher-MW analogs (282-337 g/mol) when building fragment libraries targeting CNS or solubility-challenged targets.

Synthetic Methodology: Parallel Library Synthesis of Acetanilide Derivatives

The validated cascade recyclization methodology using N-arylitaconimides and carboximidamides provides direct access to 2-(2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilide libraries in a single synthetic step, without protecting group manipulation [1]. This synthetic tractability is not established for 2-thioxo or 2-cyclopropylamino analogs, making the target compound the scaffold of choice for academic and industrial medicinal chemistry groups generating diverse tetrahydropyrimidine-based compound collections for high-throughput screening.

Neuroinflammation and Psychiatric Disorder In Vivo Screening

Based on class-level evidence demonstrating neuroprotection in a ketamine-induced schizophrenia model—with significant reductions in oxidative stress markers (SOD, CAT elevation; MDA, nitrite reduction) and inflammatory cytokines (TNF-α, IL-6, NF-κB)—the 2-amino tetrahydropyrimidine scaffold is implicated as a neuroactive chemotype [1]. The target compound's favorable CNS physicochemical profile (XLogP3 -1.8, MW 185.18) supports its prioritization over more lipophilic analogs for in vivo neuroinflammation efficacy studies, though direct confirmation with this specific compound is still required.

Quote Request

Request a Quote for Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.